molecular formula C13H16F9NO4S B15289605 4-[Methyl[(nonafluorobutyl)sulfonyl]amino]butyl methacrylate CAS No. 67906-39-2

4-[Methyl[(nonafluorobutyl)sulfonyl]amino]butyl methacrylate

Katalognummer: B15289605
CAS-Nummer: 67906-39-2
Molekulargewicht: 453.32 g/mol
InChI-Schlüssel: GJCCTHAVFKJHMN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[Methyl[(nonafluorobutyl)sulfonyl]amino]butyl methacrylate is a specialized chemical compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by the presence of a methacrylate group, which is commonly used in polymer chemistry, and a nonafluorobutyl sulfonyl group, which imparts distinct chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Methyl[(nonafluorobutyl)sulfonyl]amino]butyl methacrylate typically involves a multi-step process. One common method includes the reaction of 4-aminobutyl methacrylate with nonafluorobutanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of advanced purification techniques such as distillation and recrystallization ensures the removal of impurities and the isolation of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

4-[Methyl[(nonafluorobutyl)sulfonyl]amino]butyl methacrylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4-[Methyl[(nonafluorobutyl)sulfonyl]amino]butyl methacrylate finds applications in various scientific research fields:

Wirkmechanismus

The mechanism of action of 4-[Methyl[(nonafluorobutyl)sulfonyl]amino]butyl methacrylate involves its interaction with specific molecular targets. The nonafluorobutyl sulfonyl group imparts hydrophobic and lipophobic properties, which can influence the compound’s behavior in various environments. The methacrylate group allows for polymerization, leading to the formation of materials with tailored properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-[Methyl[(nonafluorobutyl)sulfonyl]amino]butyl methacrylate is unique due to its combination of a methacrylate group and a nonafluorobutyl sulfonyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in polymer chemistry and material science .

Eigenschaften

CAS-Nummer

67906-39-2

Molekularformel

C13H16F9NO4S

Molekulargewicht

453.32 g/mol

IUPAC-Name

4-[methyl(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonyl)amino]butyl 2-methylprop-2-enoate

InChI

InChI=1S/C13H16F9NO4S/c1-8(2)9(24)27-7-5-4-6-23(3)28(25,26)13(21,22)11(16,17)10(14,15)12(18,19)20/h1,4-7H2,2-3H3

InChI-Schlüssel

GJCCTHAVFKJHMN-UHFFFAOYSA-N

Kanonische SMILES

CC(=C)C(=O)OCCCCN(C)S(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.